tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chlorinated oxopentyl chain, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Oxopentyl Chain: This step involves the chlorination of a suitable pentyl precursor to introduce the chlorine atom at the desired position.
Introduction of the Methylcarbamate Group: This step involves the reaction of the chlorinated oxopentyl intermediate with methyl isocyanate to form the methylcarbamate moiety.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorine atom in the oxopentyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions may introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(5-chloro-2-oxopentyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl N-(5-chloro-2-oxopentyl)-N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.
Tert-butyl N-(5-chloro-2-oxopentyl)-N-isopropylcarbamate: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The chlorinated oxopentyl chain and methylcarbamate moiety also contribute to the compound’s unique characteristics.
Properties
Molecular Formula |
C11H20ClNO3 |
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Molecular Weight |
249.73 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20ClNO3/c1-11(2,3)16-10(15)13(4)8-9(14)6-5-7-12/h5-8H2,1-4H3 |
InChI Key |
OYXFXZKECRWKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CCCCl |
Origin of Product |
United States |
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